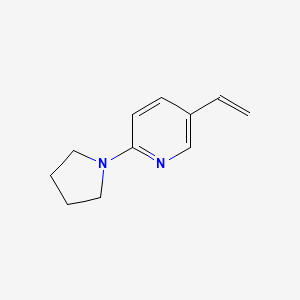
2-(Pyrrolidin-1-yl)-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyrrolidine ring attached to a vinyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-vinylpyridine typically involves the reaction of 2-chloro-5-vinylpyridine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with a palladium catalyst.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Formation of 2-(Pyrrolidin-1-yl)-5-formylpyridine or 2-(Pyrrolidin-1-yl)-5-carboxypyridine.
Reduction: Formation of 2-(Pyrrolidin-1-yl)-5-ethylpiperidine.
Substitution: Formation of 2-(Pyrrolidin-1-yl)-5-bromopyridine or 2-(Pyrrolidin-1-yl)-5-nitropyridine.
科学的研究の応用
2-(Pyrrolidin-1-yl)-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and functionalization reactions.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrogen bonding and hydrophobic interactions. The vinyl group can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding complex.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
2-(Pyrrolidin-1-yl)-5-methylpyridine: Contains a methyl group instead of a vinyl group, affecting its electronic properties and reactivity.
2-(Pyrrolidin-1-yl)-3-vinylpyridine: The vinyl group is positioned differently, leading to variations in its chemical behavior and applications.
Uniqueness
2-(Pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the pyrrolidine and vinyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
5-ethenyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C11H14N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h2,5-6,9H,1,3-4,7-8H2 |
InChIキー |
DJDNRNWGYHVGEK-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CN=C(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




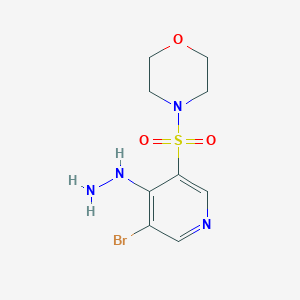

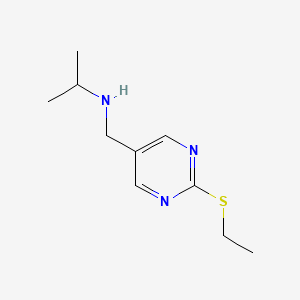
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)


![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)
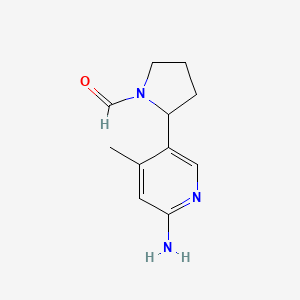
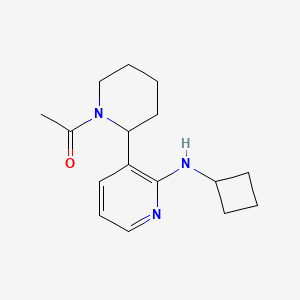
![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)

![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)
